(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-substituted piperidines, which can be achieved through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The pyridin-2-yl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives.
Scientific Research Applications
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride has several scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyrrolidine and pyridine derivatives.
Industry: The compound can be used in the synthesis of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridin-2-yl group can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2,5-dione: Another derivative with additional functional groups that influence its reactivity and biological activity.
Uniqueness
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is unique due to the presence of both the pyrrolidine ring and the pyridin-2-yl group, which confer distinct chemical and biological properties
Properties
CAS No. |
884653-77-4 |
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Molecular Formula |
C9H14ClN3 |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(3S)-1-pyridin-2-ylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;/h1-3,5,8H,4,6-7,10H2;1H/t8-;/m0./s1 |
InChI Key |
BSJVWLOHGGEFER-QRPNPIFTSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=CC=CC=N2.Cl |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=N2.Cl |
Purity |
95 |
Origin of Product |
United States |
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